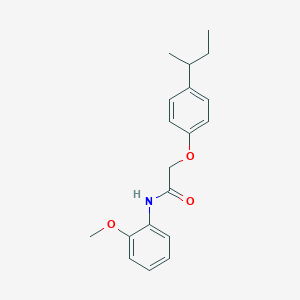![molecular formula C19H21ClN2O3 B251586 N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251586.png)
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. This chemical compound is synthesized using a specific method and has been extensively researched for its scientific applications, mechanism of action, and physiological effects.
Wirkmechanismus
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has several biochemical and physiological effects, including reducing pain and inflammation, reducing fever, and reducing the risk of blood clots. It has been shown to be effective in treating various conditions, including osteoarthritis, rheumatoid arthritis, and gout.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments, including its ability to inhibit COX-2 enzymes, which makes it a useful tool for studying the mechanisms of pain and inflammation. However, it also has limitations, including its potential to cause side effects in animals and humans, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide, including its potential use in treating other conditions, such as Alzheimer's disease and cancer. Additionally, researchers are exploring the use of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide in combination with other drugs to enhance its effectiveness and reduce its side effects. Finally, researchers are investigating the potential for N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide to be used as a diagnostic tool for certain conditions, such as arthritis.
Synthesemethoden
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide is synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylphenol to form 4-chloro-3-(2-methylphenoxy)nitrobenzene. This compound is then reduced using hydrogen gas and a palladium catalyst to form 4-chloro-3-(2-methylphenoxy)aniline. This aniline is then acetylated using acetic anhydride to form 4-chloro-3-{[(2-methylphenoxy)acetyl]amino}aniline. Finally, this compound is reacted with butyric anhydride to form N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has been extensively researched for its scientific applications, including its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide specifically inhibits COX-2, which is responsible for inflammation and pain in response to injury or disease.
Eigenschaften
Molekularformel |
C19H21ClN2O3 |
|---|---|
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
N-[4-chloro-3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-6-18(23)21-14-9-10-15(20)16(11-14)22-19(24)12-25-17-8-5-4-7-13(17)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
GZVWZRXMJGIOFJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)


![3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251517.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B251519.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)
![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)